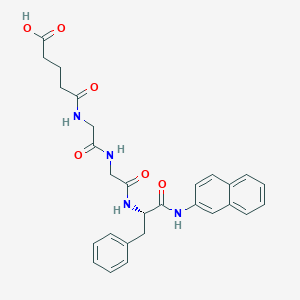![molecular formula C16H12O2 B13803643 tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione CAS No. 104713-92-0](/img/structure/B13803643.png)
tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[84113,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione is a complex organic compound with the molecular formula C16H12O2 It is characterized by its unique tricyclic structure, which includes multiple conjugated double bonds and two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps involve oxidation and cyclization reactions to introduce the ketone groups and complete the conjugated system. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with adjustments for scalability. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying tricyclic systems and conjugated double bonds. Its reactivity and stability make it useful in synthetic organic chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and binding affinities.
Medicine: Potential medicinal applications include its use as a scaffold for drug development, particularly in designing molecules that target specific biological pathways.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of more complex molecules, including polymers and advanced materials.
作用机制
The mechanism of action of tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione involves its interaction with molecular targets through its conjugated double bonds and ketone groups. These interactions can influence various biochemical pathways, depending on the specific context. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
相似化合物的比较
Similar Compounds
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene: This compound shares a similar tricyclic structure but differs in the arrangement of double bonds and the absence of ketone groups.
Tricyclo[8.4.1.1(3,8)]hexadeca-3,5,7,10,12,14-hexaene-2,9-dione: Another related compound with a similar tricyclic core but different functional groups.
Uniqueness
Tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione is unique due to its specific arrangement of conjugated double bonds and the presence of two ketone groups. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various research and industrial applications.
属性
CAS 编号 |
104713-92-0 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-2-6-12(15)10-14-8-4-3-7-13(9-11)16(14)18/h1-8H,9-10H2 |
InChI 键 |
BLTBBDQZPYXDBL-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C(C2=O)CC3=CC=CC=C1C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
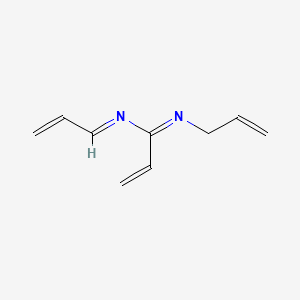
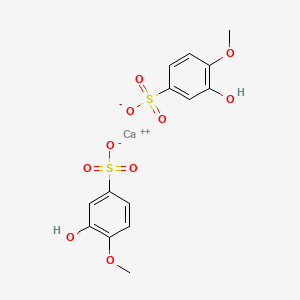
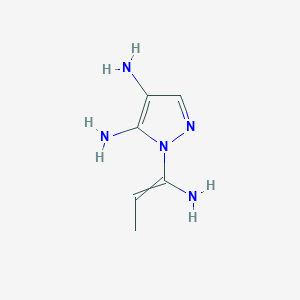
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
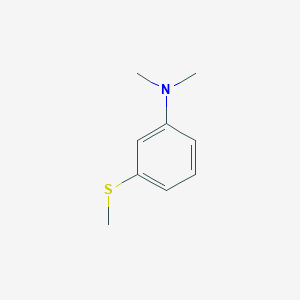
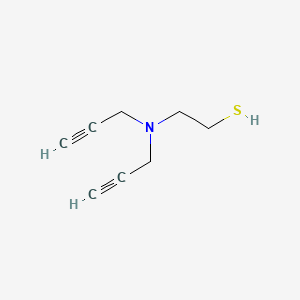
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)

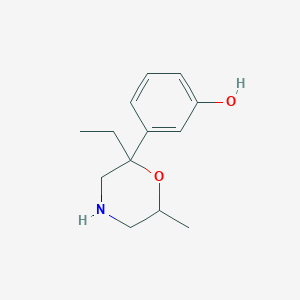
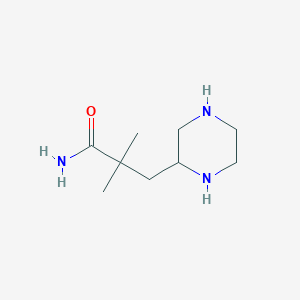
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)

